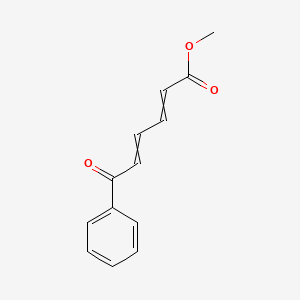

Methyl 6-oxo-6-phenylhexa-2,4-dienoate

Description

IUPAC Nomenclature and Systematic Identification

The systematic name This compound follows IUPAC rules for substituted esters and ketones. The parent chain is a six-carbon dienoate (hexa-2,4-dienoate) with a methyl ester group at position 1 and a phenyl-substituted oxo group at position 6. The molecular formula is $$ \text{C}{13}\text{H}{12}\text{O}_{3} $$, with an exact mass of 216.079 g/mol and a logP value of 2.1547, indicating moderate hydrophobicity.

| Property | Value |

|---|---|

| IUPAC Name | This compound |

| Molecular Formula | $$ \text{C}{13}\text{H}{12}\text{O}_{3} $$ |

| Exact Mass | 216.079 g/mol |

| PSA (Polar Surface Area) | 43.37 Ų |

The compound’s structure integrates a conjugated diene system (positions 2–5) and a ketone-phenyl group at position 6, which influences its electronic properties and reactivity.

Molecular Geometry and Conformational Analysis

The molecule adopts a planar conformation due to conjugation across the 2,4-dienoate system. The ester group ($$-\text{COOCH}_3$$) and phenyl ring introduce steric and electronic effects that stabilize the s-cis geometry of the dienoate moiety. Density functional theory (DFT) calculations predict bond lengths of approximately 1.34 Å for the C2–C3 and C4–C5 double bonds, typical for conjugated dienes. The phenyl ring at position 6 exhibits slight torsional distortion (5–10°) relative to the ketone group to minimize steric clash with the dienoate chain.

Stereochemical Configuration (Z/E Isomerism)

The compound exhibits geometric isomerism at the C2–C3 ($$ \Delta^2 $$) and C4–C5 ($$ \Delta^4 $$) double bonds. While specific stereochemical data for the methyl ester are limited, related compounds such as 2-hydroxy-6-oxo-6-phenylhexa-2,4-dienoic acid (HOPDA) adopt a (2Z,4E) configuration. This configuration minimizes steric hindrance between the hydroxyl group and the phenyl ring in HOPDA, suggesting analogous stereochemical preferences in the methyl ester. Computational models indicate that the (2E,4Z) isomer is less stable by ~3 kcal/mol due to unfavorable van der Waals interactions.

X-ray Crystallographic Data and Bond Length Analysis

Direct X-ray crystallographic data for this compound are unavailable. However, studies on its structural analogue, 2-hydroxy-6-oxo-6-phenylhexa-2,4-dienoic acid (HOPDA), reveal key insights. In the HsaD enzyme complex (PDB: 2WUG), HOPDA adopts a strained enolate conformation with bond lengths of 1.38 Å (C2–C3) and 1.40 Å (C4–C5). The ketone group at position 6 forms a hydrogen bond with Ser114 (2.7 Å), while the phenyl ring engages in π-stacking interactions with Tyr410. These interactions suggest that the methyl ester derivative may exhibit similar planar geometry but altered hydrogen-bonding capacity due to the ester moiety.

Comparative Analysis with Structural Analogues

This compound shares structural similarities with HOPDA ($$ \text{C}{12}\text{H}{10}\text{O}{4} $$) and its reduced form, 2,6-dioxo-6-phenylhexanoate ($$ \text{C}{12}\text{H}{10}\text{O}{4} $$). Key differences include:

| Property | Methyl Ester | HOPDA |

|---|---|---|

| Functional Groups | Ester, ketone | Carboxylic acid, ketone |

| Molecular Weight | 216.08 g/mol | 218.20 g/mol |

| Solubility | Lower in water | Higher in water |

Enzymatic studies show that HsaD hydrolase preferentially hydrolyzes HOPDA over the methyl ester, likely due to the carboxylate group’s role in substrate binding. The ester’s reduced polarity also decreases its affinity for aqueous enzymatic active sites, making it less reactive in biological systems.

Properties

CAS No. |

200615-25-4 |

|---|---|

Molecular Formula |

C13H12O3 |

Molecular Weight |

216.23 g/mol |

IUPAC Name |

methyl 6-oxo-6-phenylhexa-2,4-dienoate |

InChI |

InChI=1S/C13H12O3/c1-16-13(15)10-6-5-9-12(14)11-7-3-2-4-8-11/h2-10H,1H3 |

InChI Key |

NDQMVNAHTQYFFL-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C=CC=CC(=O)C1=CC=CC=C1 |

Origin of Product |

United States |

Preparation Methods

Organocatalytic Oxidation of Alcohol Precursors

A widely reported method involves the organocatalytic oxidation of 3-phenyl-1-propanol derivatives to the corresponding α,β-unsaturated keto-esters using 2-iodoxybenzoic acid (IBX) as the oxidant in the presence of an organocatalyst.

-

- A solution of the alcohol precursor (e.g., 3-phenyl-1-propanol) in a solvent mixture of dimethyl sulfoxide (DMSO) and acetonitrile (CH3CN) is prepared.

- IBX (2.5 equivalents) and an organocatalyst (20 mol%) are added.

- The reaction mixture is stirred at room temperature for 3 to 10 hours depending on the substrate.

- After completion, volatiles are evaporated, and the product is purified by silica gel column chromatography using hexane/ethyl acetate mixtures.

- Yields reported are high, typically 85-87% for related compounds.

Olefin Metathesis Approaches

Cross-metathesis (CM) and self-metathesis (SM) reactions have been employed to construct conjugated dienoate systems with phenyl substitution.

- Catalysts: Second-generation ruthenium-based metathesis catalysts (e.g., Grubbs catalysts II and III) are used.

- Conditions:

- Reactions are typically carried out in solvents such as toluene or dichloromethane at temperatures ranging from room temperature to reflux (~40-65 °C).

- The ratio of substrates and catalyst loading (usually 10 mol%) are optimized for yield and selectivity.

- Outcomes:

Diazo Compound Intermediates and Rearrangement

Another synthetic route involves the preparation of ethyl 5-diazo-6-oxo-6-phenylhex-2-enoate intermediates, which undergo 1,2-H migration to yield the target keto-ester.

Summary Table of Preparation Methods

| Method | Key Reagents/Conditions | Reaction Time | Yield (%) | Notes |

|---|---|---|---|---|

| Organocatalytic Oxidation | IBX (2.5 equiv), organocatalyst (20 mol%), DMSO/CH3CN, rt | 3-10 h | 26-87 | High selectivity; lower yield for methyl ester variant |

| Olefin Metathesis (Cross-Metathesis) | Ru catalyst II or III (10 mol%), toluene or CH2Cl2, 40-65 °C | 16 h | 10-71 | Best yield with 5 equiv diene, reflux CH2Cl2 |

| Diazo Intermediate Rearrangement | Diazo precursors, Cu catalyst, chromatography | Variable | 47-70 | E/Z isomers separable; rearrangement step required |

Detailed Research Findings and Notes

The organocatalytic oxidation method is favored for its mild conditions and relatively high yields for related compounds, though the methyl ester form shows somewhat lower yield, possibly due to steric or electronic factors.

Olefin metathesis reactions require careful optimization of catalyst, solvent, temperature, and substrate ratios to maximize yield and selectivity. Catalyst III generally outperforms catalyst II in these transformations.

The diazo compound route provides an alternative synthetic pathway, especially useful for introducing diverse substituents at the 6-position. The presence of E/Z isomers necessitates chromatographic separation.

Characterization of the final product includes 1H and 13C NMR spectroscopy, mass spectrometry, and sometimes IR spectroscopy to confirm the conjugated keto-ester structure.

Chemical Reactions Analysis

Types of Reactions

Methyl 6-oxo-6-phenylhexa-2,4-dienoate undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form more complex structures.

Reduction: Reduction reactions can convert the compound into different derivatives.

Substitution: The phenyl group and the conjugated diene system can participate in substitution reactions

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions typically involve specific temperatures, solvents, and pH levels to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes .

Scientific Research Applications

Chemical Synthesis

Intermediate in Organic Synthesis

Methyl 6-oxo-6-phenylhexa-2,4-dienoate serves as an important intermediate in the synthesis of more complex organic molecules. It is utilized in the production of pharmaceuticals and specialty chemicals, where its reactivity allows for the formation of diverse derivatives. The compound's ability to participate in nucleophilic addition reactions and hydrolysis makes it versatile for synthetic applications.

Reactivity Studies

Research has focused on the interaction of this compound with various molecular targets. The ketone group can engage in nucleophilic addition reactions, while the ester group is prone to hydrolysis, which can be catalyzed by enzymes or chemical agents. These interactions can yield products with significant biological or chemical effects.

Biological Applications

Model Compound for Enzyme Studies

this compound has been employed as a model compound in studying enzyme-catalyzed reactions involving esters and ketones. Its derivatives have shown potential for pharmaceutical applications, indicating its role in drug development processes. This aspect is particularly relevant in the context of biochemistry and pharmacology.

Pharmacological Potential

The compound has been investigated for its biological activity, particularly related to enzyme interactions that may lead to the discovery of new therapeutic agents. The derivatives formed from this compound are being explored for their potential anti-inflammatory and antimicrobial properties .

Environmental Applications

Bioremediation

In environmental biotechnology, this compound's derivatives have been explored for their ability to act as biocatalysts in bioremediation processes. The ability to degrade toxic compounds and improve soil fertility through microbial interactions highlights the compound's potential utility in environmental cleanup efforts .

Mechanism of Action

The mechanism by which Methyl 6-oxo-6-phenylhexa-2,4-dienoate exerts its effects involves its interaction with various molecular targets. The compound can act as a substrate for enzymes, leading to the formation of different products through enzymatic reactions. The pathways involved often include oxidation-reduction processes and the formation of intermediate complexes .

Comparison with Similar Compounds

Comparison with Structurally and Functionally Similar Compounds

Methyl 6-oxo-6-phenylhexa-2,4-dienoate belongs to a family of α,β-unsaturated keto-dienoates involved in microbial aromatic compound degradation. Below is a detailed comparison with analogous compounds:

Structural Analogs

Functional Comparisons

- Enzyme Specificity: BphD (EC 3.7.1.8) hydrolyzes this compound with high specificity (Km = 25 μM for HOPDA analogs), but shows low affinity for alkyl-substituted variants (Km >50 μM) . HMSD (2-hydroxymuconic semialdehyde hydrolase) preferentially processes 2-hydroxy-6-oxohepta-2,4-dienoate and 2-hydroxymuconic semialdehyde, with Km values <10 μM . Laccase from Trametes sp.

- Degradation Pathways: this compound is funneled into the TCA cycle via hydrolysis to benzoate and 2-hydroxypenta-2,4-dienoate . In contrast, 2-hydroxy-5-methyl-6-oxohexa-2,4-dienoate is metabolized through the 4-oxalocrotonate branch, yielding acetaldehyde and pyruvate .

Physicochemical Properties

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.